2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H6F3NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a trifluoromethyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto a benzene ring. One common method involves the reaction of 2-hydroxybenzenesulfonamide with trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancers.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials with specific functionalities.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to reduced tumor growth and proliferation in cancer cells . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a sulfonamide group, leading to different chemical behavior and applications.
Uniqueness
2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H6F3NO3S |
---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
2-hydroxy-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)4-2-1-3-5(12)6(4)15(11,13)14/h1-3,12H,(H2,11,13,14) |
InChI Key |
HBESZFDQUNWLST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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